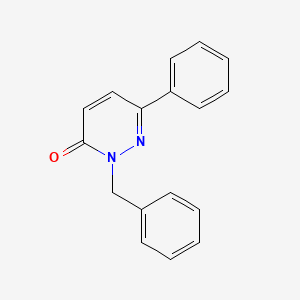

2-benzyl-6-phenylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDNUMJAXHNKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis of 2-benzyl-6-phenylpyridazin-3(2H)-one and Core Analogues

The direct synthesis of this compound can be achieved through classical cyclization reactions or by employing nucleophilic substitution on a pre-formed pyridazinone ring.

A foundational and versatile method for constructing the pyridazin-3(2H)-one ring system involves the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. iglobaljournal.comthieme-connect.de For the specific synthesis of this compound, the logical precursors are 4-oxo-4-phenylbutanoic acid and benzylhydrazine (B1204620).

The reaction involves the initial formation of a hydrazone with the keto group, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carboxylic acid group, leading to cyclization. Subsequent dehydration and aromatization yield the stable pyridazinone ring. Aromatization of the intermediate dihydropyridazinone can be accomplished using reagents like bromine in acetic acid. almerja.com

The reaction mechanism proceeds through several distinct steps. First, the more nucleophilic nitrogen of benzylhydrazine attacks the electrophilic ketone carbon of 4-oxo-4-phenylbutanoic acid. This is followed by the elimination of a water molecule to form a hydrazone intermediate. The second nitrogen atom of the hydrazine moiety then attacks the carboxylic acid carbon in an intramolecular fashion, forming a six-membered cyclic intermediate.

The efficiency and yield of pyridazinone synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, solvent, and the use of catalysts. Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of related pyridazinone derivatives. researchgate.netresearchgate.net For instance, a reaction that might take several hours under conventional reflux can often be completed in minutes using microwave assistance, with yields reported as high as 96%. researchgate.netmdpi.com

The choice of solvent is also critical; solvents like ethanol (B145695) or acetic acid are commonly used. nih.gov The pH of the reaction medium can also influence the rate of both hydrazone formation and the subsequent cyclization.

Table 1: Effect of Reaction Conditions on Pyridazinone Synthesis (Illustrative Examples)

| Precursors | Conditions | Product | Yield | Reference |

| 5-benzyl-6-methylpyridazin-3(2H)-one + Methyl iodide | K₂CO₃, TBAB, Microwave (90W, 10 min) | 5-benzyl-2,6-dimethylpyridazin-3(2H)-one | 96% | mdpi.com, researchgate.net |

| Maleic hydrazide + Benzyl (B1604629) chloride | K₂CO₃, Absolute ethanol, Room temp (6 h) | 2-Benzyl-6-benzyloxypyridazin-3(2H)-one | Not specified | nih.gov |

| α-benzylidene-γ-tolylbutenolide + Hydrazine | Toluene, Reflux (24 h) | 4-Benzyl-6-p-tolylpyridazin-3(2H)-one | Not specified | nih.gov |

| Substituted acetophenone (B1666503) + Glyoxalic acid, then Hydrazine hydrate (B1144303) | 100-105 °C, then pH 8 adjustment | 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Not specified | nih.gov |

This table presents data from syntheses of analogous compounds to illustrate the impact of different reaction conditions.

An alternative strategy for synthesizing this compound involves nucleophilic substitution on a pre-existing pyridazinone core. This approach can be divided into two main categories: substitution at a ring carbon or substitution at a ring nitrogen.

A primary method is the N-alkylation of a 6-substituted pyridazinone. In this case, 6-phenylpyridazin-3(2H)-one can be treated with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base like potassium carbonate. The base deprotonates the nitrogen at the 2-position, creating a nucleophilic anion that subsequently attacks the benzyl halide to form the desired product. A similar N-alkylation has been demonstrated in the synthesis of 2-benzyl-6-benzyloxypyridazin-3(2H)-one from maleic hydrazide and benzyl chloride. nih.gov

Furthermore, functionalization of the pyridazinone ring can be achieved through nucleophilic substitution of hydrogen (SNH). For example, 2-benzylpyridazin-3(2H)-one can react with Grignard reagents, leading to the introduction of alkyl or aryl groups at the C-4 position. nih.gov This demonstrates the reactivity of the pyridazinone core towards strong nucleophiles, allowing for derivatization.

Cyclization Reactions from 1,4-Dicarbonyl Precursors and Hydrazines

Advanced Synthetic Approaches to Pyridazinone Derivatives

To improve efficiency, reduce waste, and increase molecular diversity, modern synthetic chemistry has moved towards more advanced methodologies like one-pot multi-component reactions.

One-pot multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. researchgate.net These reactions avoid the need for isolating intermediates, thereby saving time, reagents, and solvents. researchgate.net

While a specific MCR for this compound is not extensively documented, the principles of MCRs can be applied to the synthesis of the pyridazinone scaffold. For instance, a one-pot reaction involving a β-ketonitrile, an aldehyde or ketone, and a hydrazine derivative could potentially be designed to construct the pyridazinone ring. researchgate.net Reports have described the one-pot, four-component synthesis of certain pyridazinone derivatives from diarylglyoxal monohydrazone, isocyanides, and aldehydes. iglobaljournal.com The development of such MCRs for pyridazinone synthesis is an active area of research, promising more sustainable and efficient routes to this class of compounds. mdpi.combiointerfaceresearch.com

Cycloaddition Chemistry in Pyridazinone Ring Formation

Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic systems, providing a powerful method for constructing the pyridazinone ring. These reactions involve the combination of two components to form a new ring, often with high regioselectivity and stereoselectivity.

One of the most prominent cycloaddition strategies is the [4+2] cycloaddition, or Diels-Alder reaction. In this approach, a diene (a molecule with two adjacent double bonds) reacts with a dienophile (a molecule with a double or triple bond) to form a six-membered ring. For pyridazinone synthesis, inverse-electron-demand Diels-Alder reactions are particularly useful. acsgcipr.org In this variant, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct often undergoes a spontaneous retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas (N₂) to yield the aromatic pyridazine (B1198779) ring. acsgcipr.orgmdpi.com

Another significant method is the [3+2] dipolar cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. nih.gov While not directly forming the six-membered pyridazinone ring in one step, these reactions are crucial for creating fused heterocyclic systems or precursors that can be subsequently transformed into pyridazinones. nih.govnih.gov For instance, pyridazinium ylides can act as 1,3-dipoles and react with various dipolarophiles to create complex fused structures containing the pyridazine moiety. nih.gov

These cycloaddition methodologies offer an efficient pathway to the core pyridazinone structure, which can then be further modified to produce target molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the precise functionalization of heterocyclic cores like pyridazinone. utwente.nlresearchgate.net These reactions are fundamental for introducing the benzyl and phenyl substituents found in this compound.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds. nih.gov The reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov

For the synthesis of substituted pyridazinones, a common strategy involves starting with a halogenated pyridazinone precursor, such as a bromo- or chloropyridazinone. This precursor is then reacted with an appropriate aryl or heteroaryl boronic acid to introduce the desired substituent. nih.govresearchgate.net For example, to synthesize the 6-phenyl moiety of the target compound, a 6-halopyridazinone could be coupled with phenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions. mdpi.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling on a Pyridazinone Core

| Parameter | Condition | Reference |

|---|---|---|

| Halogenated Precursor | 3-Bromo-6-(thiophen-2-yl)pyridazine | nih.gov |

| Boronic Acid | (Hetero)aromatic boronic acids | nih.gov |

| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) | nih.govresearchgate.net |

| Base | Aqueous Na₂CO₃ | nih.govresearchgate.net |

| Solvent System | DME/Ethanol | nih.govresearchgate.net |

| Temperature | 80 °C | nih.govresearchgate.net |

Besides the Suzuki-Miyaura reaction, several other transition metal-catalyzed methods are employed to functionalize pyridazines and related heterocycles. These include the Sonogashira, Heck, and Negishi reactions, which expand the range of accessible structures. researchgate.netresearchgate.netchemrxiv.org

Heck Coupling: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. It is primarily used for introducing alkenyl substituents.

Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is the standard method for installing alkynyl groups. researchgate.net

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance. chemrxiv.org

These reactions provide a comprehensive toolkit for chemists to selectively introduce a wide variety of aryl and benzyl substituents onto the pyridazinone scaffold, facilitating the synthesis of complex molecules.

Post-Synthetic Modifications and Functionalization of the Pyridazinone Ring

Once the core pyridazinone ring is assembled, further modifications can be made to introduce or alter functional groups at specific positions. These post-synthetic modifications are crucial for fine-tuning the properties of the molecule.

N-alkylation involves the introduction of an alkyl group onto a nitrogen atom, while N-acylation introduces an acyl group. wisdomlib.org For pyridazin-3(2H)-one, the nitrogen at the 2-position (N-2) is a common site for such modifications. To synthesize this compound, the benzyl group is introduced via N-alkylation of the 6-phenylpyridazin-3(2H)-one precursor.

This reaction is typically carried out by treating the pyridazinone with an alkylating agent, such as an alkyl halide (e.g., benzyl chloride or benzyl bromide), in the presence of a base. nih.govresearchgate.net The base (e.g., potassium carbonate, sodium hydride) deprotonates the nitrogen atom, creating a nucleophilic anion that then attacks the alkylating agent. nih.govnih.gov The choice of solvent and reaction conditions can be critical to achieve selective N-alkylation over O-alkylation, which is a potential competing reaction pathway. sciforum.net

Table 2: General Conditions for N-Alkylation of Pyridazinones

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Pyridazinone Substrate | Maleic hydrazide (a pyridazinedione) | nih.gov |

| Alkylating Agent | Benzyl chloride | nih.gov |

| Base | K₂CO₃ (Potassium carbonate) | nih.govnih.gov |

| Solvent | Absolute Ethanol, Acetone | nih.govnih.gov |

| Conditions | Room temperature or heating | nih.gov |

Achieving regioselective functionalization—the ability to introduce a functional group at a specific position on the pyridazinone ring—is essential for creating complex derivatives. mdpi.comnih.gov Apart from the cross-coupling reactions on pre-halogenated positions, direct C-H activation has emerged as a powerful strategy.

C-H functionalization involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often using a transition metal catalyst. mdpi.com The inherent electronic properties of the pyridazinone ring can direct substitution to specific positions. For instance, the electron-deficient nature of the pyridazine ring can influence the reactivity of its C-H bonds. Furthermore, directing groups can be temporarily installed on the molecule to guide a metal catalyst to a specific C-H bond, allowing for precise functionalization before the directing group is removed. While extensively studied for other heterocycles like quinolines, the application of these advanced methods to pyridazinones continues to be an active area of research. mdpi.comnih.gov

Synthesis of Fused Pyridazinone Heterocycles

The pyridazinone core serves as a versatile platform for the construction of various fused heterocyclic systems. These derivatization strategies are crucial for expanding the chemical space and modulating the biological activities of the parent molecule. By introducing additional rings, researchers can rigidly constrain the conformation of substituents, introduce new points of interaction with biological targets, and alter physicochemical properties such as solubility and metabolic stability. This section explores the synthetic methodologies for creating polycyclic structures incorporating the pyridazinone moiety, with a focus on pyrazolo[3,4-d]pyridazinones and pyridazinotriazines.

Pyrazolo[3,4-d]pyridazinones

Pyrazolo[3,4-d]pyridazinones represent a significant class of fused heterocycles, where a pyrazole (B372694) ring is annulated to the pyridazinone core. Various synthetic routes have been developed to access this scaffold. acs.org

One common approach involves the cyclization of suitably substituted pyrazole precursors. For instance, the synthesis can start from pyrazole-3-carboxylic acid or its derivatives. acs.org Another strategy employs the intramolecular cyclization of hydrazones derived from acetylsydnones. In a specific example, the Vilsmeier-Haack reaction conditions (using a mixture of phosphorus oxychloride and dimethylformamide) facilitate the serendipitous formation of 2,6-diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones from (1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines. acs.org This reaction proceeds through an intramolecular nucleophilic addition-elimination mechanism. The process can be carried out under conventional heating for 10-12 hours or via microwave irradiation, which significantly reduces the reaction time to 5-8 minutes. acs.org

Another notable synthesis involves the construction of the pyridazinone ring onto a pre-existing pyrazole. Structure-activity relationship studies on pyrazolo[3,4-d]pyridazinone analogues as PDE5 inhibitors have highlighted the importance of specific substituents for biological activity. For example, the synthesis of 6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one demonstrated that the benzyl group at the N-6 position of the pyridazinone ring is essential for potent inhibitory activity. nih.gov

Furthermore, pyrazolo[3,4-d]pyridazine derivatives can be synthesized through ring contraction methodologies. This involves the extrusion of an atom, such as sulfur, from a larger heterocyclic system to form the desired fused pyrazole ring. documentsdelivered.com

The synthesis of these fused systems is often modular, allowing for the introduction of a variety of substituents to explore structure-activity relationships (SAR). For example, in the development of covalent inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a series of pyrazolo[3,4-d]pyridazinone derivatives were synthesized to explore the impact of different moieties on the scaffold. nih.gov The core scaffold was found to be critical for maintaining inhibitory activity by forming key hydrogen bonds with amino acid residues in the target protein. nih.gov

Table 1: Synthetic Methods for Pyrazolo[3,4-d]pyridazinones

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

| (1-(3-Arylsydnon-4-yl)ethylidene)-2-phenylhydrazines | POCl3, DMF (Vilsmeier-Haack) | 2,6-Diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones | acs.org |

| Pyrazole-3-carboxylic acid | 2,5-Dichlorophenylhydrazine | Pyrazolopyridazinone | acs.org |

| 4-Benzoyl-5-phenyl-2,3-dihydro-2,3-furandione | - | Pyrazolopyridazinone | acs.org |

| Pyridazino[4,5-e] acs.orgmdpi.comresearchgate.netthiadiazines | Heat or Photolysis | Pyrazolo[3,4-d]pyridazines | documentsdelivered.com |

Pyridazinotriazines and Related Fused Systems

The fusion of a triazine ring to the pyridazine framework gives rise to pyridazinotriazine systems, another important class of heterocyclic compounds. The synthesis of these molecules often utilizes hydrazinopyridazine intermediates, which can be cyclized with various one-carbon synthons. researchgate.netnih.gov

A well-established route starts from a 6-phenylpyridazin-3(2H)-one derivative. nih.gov For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be converted to the corresponding 3-chloropyridazine (B74176) derivative using phosphorus oxychloride. researchgate.netnih.gov Subsequent reaction of this chlorinated intermediate with hydrazine hydrate yields a 3-hydrazinyl-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine. researchgate.netnih.gov This key intermediate possesses the necessary nucleophilic centers for the construction of the fused triazine ring. nih.gov

The cyclization to form the pyridazino[4,3-e] mdpi.comresearchgate.netnih.govtriazine core can be achieved by reacting the di-hydrazine intermediate with different reagents: researchgate.netnih.gov

Acetic anhydride leads to the formation of a methyl-substituted pyridazinotriazine derivative. researchgate.netnih.gov

Aromatic aldehydes , such as p-chlorobenzaldehyde, in the presence of an acid catalyst, yield an aryl-substituted fused triazine. researchgate.netnih.gov

Carbon disulfide results in the formation of a pyridazinotriazine-thione derivative. researchgate.netnih.gov

The structures of these resulting pyridazinotriazines are confirmed through spectral analyses, which typically show the disappearance of the signals corresponding to the precursor's amino groups. nih.gov This synthetic strategy provides a versatile method for accessing a range of substituted pyridazinotriazines by varying the cyclizing agent. researchgate.netnih.gov

Table 2: Synthesis of Pyridazinotriazine Derivatives from a Hydrazinopyridazine Intermediate

| Reagent | Resulting Fused Ring Moiety | Product Example | Reference |

| Acetic Anhydride | Methyl-triazolo fusion | 4-(4-Chlorophenylamino)-1-methyl-6-phenyl-1,2-dihydropyridazino[4,3-e] mdpi.comresearchgate.netnih.govtriazine | nih.gov |

| p-Chlorobenzaldehyde | Aryl-triazolo fusion | 4-(4-Chlorophenylamino)-1-(4-chlorophenyl)-6-phenyl-1,2-dihydropyridazino[4,3-e] mdpi.comresearchgate.netnih.govtriazine | nih.gov |

| Carbon Disulfide | Triazolo-thione fusion | 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] mdpi.comresearchgate.netnih.govtriazine-3(4H)-thione | researchgate.netnih.gov |

Computational and Theoretical Investigations

Quantum Chemical Studies on 2-benzyl-6-phenylpyridazin-3(2H)-one

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. orientjchem.org For a molecule like this compound, these computational methods can provide detailed insights that are often difficult to obtain through experimental means alone. The primary goals of such studies are to determine the molecule's most stable three-dimensional structure, map its electronic distribution, and predict its chemical behavior. mdpi.commdpi.com Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are standard tools for these investigations. mdpi.com

Density Functional Theory (DFT) Calculations for Ground State Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. nih.govnih.gov It is based on the principle that the energy of a molecule in its ground state is a functional of its electron density. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to find the optimized, lowest-energy geometry of a molecule. mdpi.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to its most stable conformation.

The conformation of this compound is largely defined by the spatial orientation of its three main components: the central pyridazinone ring, the phenyl group at position 6, and the benzyl (B1604629) group at position 2. The rotational freedom around the single bonds connecting these rings leads to various possible conformations. DFT calculations are used to identify the most stable conformer by locating the minimum on the potential energy surface.

The key parameters in this analysis are the dihedral angles between the planes of the rings. While specific calculated values for this compound are not available in the reviewed literature, studies on analogous compounds provide insight into the expected conformation. For instance, in the related molecule 2-benzyl-6-benzyloxypyridazin-3(2H)-one, X-ray crystallography revealed that the central pyridazine (B1198779) ring forms significant dihedral angles with its attached benzene (B151609) rings, indicating a non-planar structure. nih.govresearchgate.net A similar twisted conformation would be expected for this compound to minimize steric hindrance between the bulky ring systems.

Table 1: Illustrative Dihedral Angles in Related Pyridazinone Structures This table presents data from related compounds to illustrate the type of information obtained from conformational analysis. Specific data for this compound is not available in the cited literature.

| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 2-Benzyl-6-benzyloxypyridazin-3(2H)-one | Pyridazine Ring | Benzene Ring 1 | 77.08 | nih.govresearchgate.net |

| 2-Benzyl-6-benzyloxypyridazin-3(2H)-one | Pyridazine Ring | Benzene Ring 2 | 84.62 | nih.govresearchgate.net |

| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one | Pyridazine Ring | Benzene Ring 1 | 47.29 | researchgate.net |

| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one | Pyridazine Ring | Benzene Ring 2 | 88.54 | researchgate.net |

Once the optimized geometry is obtained, a vibrational frequency calculation is typically performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as C=O stretching in the pyridazinone ring, C-H stretching in the aromatic rings, and various bending and torsional modes. This theoretical spectrum can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining chemical reactivity. mdpi.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the spatial distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance.

Table 2: Representative FMO Data from a Related Pyridazinone Derivative This table shows the type of data generated by FMO analysis for a substituted pyridazinone. This is for illustrative purposes only.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

Molecular Electrostatic Potential (MEP) Surface Mapping for Local Reactivity

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent intermediate or neutral potential regions. mdpi.com

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms on the aromatic rings would likely show positive potential (blue), while the carbon-rich phenyl and benzyl rings would represent relatively neutral (green) regions. This analysis provides a clear, intuitive picture of the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule in terms of localized orbitals. It examines the delocalization of electron density from filled "Lewis-type" orbitals (bonds or lone pairs) to empty "non-Lewis-type" orbitals (antibonding or Rydberg orbitals). orientjchem.org

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs on the nitrogen and oxygen atoms into the antibonding orbitals of adjacent rings. This analysis helps to explain the molecule's stability and the nature of its intramolecular charge transfer.

Molecular Dynamics and Simulation Studies

Molecular dynamics and simulation studies are powerful tools for understanding the behavior of molecules at an atomic level. However, specific studies on this compound are not documented in the available scientific literature.

Conformational Dynamics of this compound in Solution

There are no specific studies found that detail the conformational dynamics of this compound in various solvent environments. Such a study would typically involve simulations to understand the flexibility of the molecule, the rotational freedom of the benzyl and phenyl groups, and the preferred three-dimensional structures in solution. For related but structurally distinct pyridazinone derivatives, conformational analyses have been performed to correlate their shapes with biological activity. mdpi.com

Simulation of Intermolecular Interactions (e.g., Solvation, Complexation)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are vital for modern drug discovery, helping to predict the biological activity and pharmacokinetic properties of chemical compounds. While these methods have been applied to various pyridazinone analogs, a specific focus on this compound is not apparent in the reviewed literature. mdpi.comnih.gov

Derivation of Molecular Descriptors for QSAR Analysis

The derivation of molecular descriptors is a foundational step in QSAR modeling. For this compound, this would involve calculating a range of properties, including topological, electronic, and steric descriptors. Although computational tools can readily generate these descriptors, no published QSAR studies were found that specifically utilize them for this compound to build a predictive model.

Below is a hypothetical table of molecular descriptors that would be calculated for a QSAR analysis of this compound.

| Descriptor Type | Descriptor Example | Hypothetical Value |

| Topological | Molecular Weight | 278.33 g/mol |

| Topological Polar Surface Area (TPSA) | 42.5 Ų | |

| Number of Rotatable Bonds | 3 | |

| Electronic | LogP (octanol-water partition coefficient) | 3.5 |

| Dipole Moment | ~3.8 D | |

| Steric | Molecular Volume | ~250 ų |

Predictive Modeling for Potential Biological Activities

Without established QSAR models specific to this compound and its analogs, predictive modeling for its potential biological activities remains speculative. General studies on pyridazinones suggest a wide range of activities, including anti-inflammatory and anticancer properties, but specific predictions for this compound are not available. mdpi.comnih.govnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADMET profiling is a computational method to predict the pharmacokinetic properties of a drug candidate. While this type of analysis has been performed on other pyridazinone derivatives, a detailed ADMET profile for this compound is not present in the surveyed literature. mdpi.commdpi.com Such a profile would typically predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

A representative table of predicted ADMET properties for this compound is provided below for illustrative purposes.

| ADMET Property | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High |

| Oral Bioavailability | Good |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Likely |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | Possible |

| CYP3A4 Inhibitor | Possible |

| Excretion | |

| Renal Clearance | Low |

| Toxicity | |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagen |

Advanced Structural Elucidation in Research Contexts

Spectroscopic Analysis for Reaction Monitoring and Structural Confirmation

Spectroscopic methods are essential for confirming the successful synthesis of the target molecule and elucidating its precise structure. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A hypothetical ¹H NMR spectrum of 2-benzyl-6-phenylpyridazin-3(2H)-one would be expected to show distinct signals for the protons on the pyridazinone ring, the benzyl (B1604629) group's methylene (B1212753) bridge (-CH₂-), and the two separate phenyl rings. The integration of these signals would correspond to the number of protons in each environment, while their splitting patterns (e.g., singlets, doublets, multiplets) would reveal adjacent proton-proton interactions, confirming the substitution pattern.

¹³C NMR: The corresponding ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. Key signals would include the carbonyl carbon (C=O) of the pyridazinone ring at a characteristic downfield shift, as well as distinct signals for the carbons of the pyridazinone, benzyl, and phenyl moieties.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent and diagnostic peak would be the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically found in the region of 1650-1700 cm⁻¹. Other expected bands would include C=N and C=C stretching vibrations from the aromatic and pyridazinone rings, as well as C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within its conjugated system, which includes the phenyl group and the pyridazinone ring. The position and intensity of these bands would be characteristic of the compound's specific chromophore.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically four or more decimal places), an unambiguous molecular formula can be determined. For this compound (C₁₇H₁₄N₂O), the experimentally measured exact mass would be compared to the theoretically calculated mass, with a match within a narrow tolerance (e.g., ±5 ppm) providing definitive confirmation of its molecular formula.

X-ray Crystallography for Solid-State Structural Characterization

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction Analysis of Bond Lengths and Angles

A single-crystal X-ray diffraction experiment would yield precise data on the spatial coordinates of every atom in the crystal lattice. This information allows for the direct measurement of all bond lengths (e.g., C=O, C-N, N-N, C=C) and bond angles within the molecule. Furthermore, it would reveal the planarity of the rings and the dihedral angles between them, providing a complete and highly accurate model of the molecular geometry and conformation. While detailed crystallographic studies have been published on closely related isomers and analogues, such data is not available for this compound itself.

Crystal Packing Analysis and Intermolecular Interactions (e.g., C-H···O, C-H···π, π-π Stacking)

The supramolecular architecture of pyridazinone analogues in the solid state is predominantly stabilized by a combination of weak intermolecular forces, including C-H···O and C-H···π hydrogen bonds, as well as π-π stacking interactions. These interactions dictate the arrangement of molecules within the crystal lattice.

Analysis of compounds such as 2-Benzyl-6-benzyloxypyridazin-3(2H)-one and 6-Benzyloxy-2-phenylpyridazin-3(2H)-one provides a representative model for the types of interactions that likely govern the crystal structure of this compound.

C-H···O Interactions: These hydrogen bonds are a recurring motif in the crystal packing of pyridazinone derivatives. nih.govnih.gov The carbonyl oxygen of the pyridazinone ring frequently acts as a hydrogen bond acceptor, interacting with C-H donors from adjacent molecules. This interaction plays a significant role in linking molecules into larger assemblies, such as chains or three-dimensional networks. nih.gov For instance, in the crystal structure of 6-Benzyloxy-2-phenylpyridazin-3(2H)-one, molecules are linked by two weak C-H···O hydrogen bonds. nih.gov

C-H···π Interactions: These interactions occur between a C-H bond (as the donor) and the electron cloud of an aromatic ring (as the acceptor). rsc.org Given the presence of both benzyl and phenyl rings in the target molecule and its analogues, C-H···π interactions are prevalent and contribute significantly to crystal stability. nih.govnih.gov Studies on related structures show these interactions linking molecules into columns or more complex architectures. researchgate.netresearchgate.net In 2-Benzyl-6-benzyloxypyridazin-3(2H)-one, both intramolecular and intermolecular C-H···π interactions are observed. nih.gov

π-π Stacking Interactions: The stacking of aromatic rings is another key stabilizing force. researchgate.netresearchgate.net In pyridazinone structures, this can involve interactions between the phenyl rings, the benzyl rings, or the pyridazinone ring itself with an adjacent aromatic system. The centroid-to-centroid distance between stacked rings is a key parameter, with typical distances observed around 3.5 to 3.9 Å. nih.govnih.govnih.gov For example, the crystal structure of 2-Benzyl-6-benzyloxypyridazin-3(2H)-one is stabilized by π-π stacking interactions with a centroid–centroid distance of 3.6867 (10) Å. nih.gov Similarly, aromatic π–π stacking interactions are observed in 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one with a centroid–centroid distance of 3.6665 (9) Å. nih.gov

| Analogue Compound | Interaction Type | D-H···A | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|

| 2-Benzyl-6-benzyloxypyridazin-3(2H)-one | C-H···O | C12-H12A···O1 | 3.351 (2) | 145 | nih.gov |

| π-π Stacking | Cg1···Cg1 | 3.6867 (10) | - | ||

| 6-Benzyloxy-2-phenylpyridazin-3(2H)-one | C-H···O | C14-H14···O1 | 3.415 (2) | 134 | nih.gov |

| C-H···π | C13-H13···Cg1 | 3.456 (2) | 145 | ||

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | π-π Stacking | Cg···Cg | 3.6665 (9) | - | nih.gov |

D = Donor, A = Acceptor, Cg = Centroid of an aromatic ring.

Polymorphism and Co-crystallization Studies of Pyridazinone Analogues

The ability of a compound to exist in more than one crystalline form is known as polymorphism. researchgate.net Polymorphs can exhibit different physicochemical properties, making the study of polymorphism critical in fields like pharmaceuticals and agrochemicals. internationalscholarsjournals.com Co-crystallization is another crystal engineering strategy used to modify these properties by incorporating a second, neutral molecule (a coformer) into the crystal lattice. nih.govrjptonline.org

Polymorphism:

A notable example of polymorphism in a pyridazinone analogue is observed in 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid. nih.goviucr.orgscilit.com This compound has been shown to crystallize as two different monoclinic polymorphs, designated as Form I and Form II, depending on the crystallization solvent. researchgate.netnih.gov

Form I is obtained by slow evaporation from an ethanolic solution. iucr.org

Form II is obtained from a methanolic solution under similar conditions. iucr.org

The primary distinction between the two polymorphs lies in the conformation of the carboxylic acid group. This seemingly minor conformational change leads to entirely different hydrogen-bonding networks in the solid state. In Form I, the carboxylic OH group forms an intermolecular O-H···O hydrogen bond with the pyridazinone carbonyl oxygen of a neighboring molecule, generating chains. nih.govscilit.com In contrast, Form II features pairs of molecules linked via O-H···O hydrogen bonds between their carboxylic acid groups, forming a classic R²₂(8) ring motif. nih.govscilit.com This case study highlights how subtle changes in crystallization conditions can lead to significant structural diversity in pyridazinone systems.

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Crystallization Solvent | Ethanol (B145695) | Methanol |

| Primary H-Bonding Motif | O-H···O chains [C(7)] | O-H···O dimers [R²₂(8)] |

Co-crystallization:

Co-crystallization is a powerful technique to tailor properties like solubility, stability, and dissolution rate without altering the covalent structure of the active molecule. nih.govnih.gov The pyridazinone scaffold is an excellent candidate for co-crystal formation due to the presence of hydrogen bond acceptors (the carbonyl oxygen) and potential donors, along with aromatic rings capable of π-π interactions. nih.gov

While specific co-crystallization studies on this compound are not prominent, the principles of crystal engineering suggest its potential. By selecting appropriate coformers—molecules with complementary functional groups like carboxylic acids, amides, or other N-heterocycles—it is possible to form novel crystalline structures held together by robust supramolecular synthons. nih.gov This strategy offers a viable pathway to optimize the solid-state properties of pyridazinone-based compounds for various applications. internationalscholarsjournals.com

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity Profiles

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the core ring and its appendages. Research has systematically explored modifications at the N-2 and C-6 positions, as well as other points on the pyridazinone ring, to delineate their impact on activity.

The substituent at the N-2 position of the pyridazinone ring plays a significant role in modulating the biological activity. In the parent compound, this position is occupied by a benzyl (B1604629) group. Studies on various pyridazinone series have shown that alterations to this moiety can significantly affect potency and efficacy. For instance, replacing the benzyl group with other substituted aryl or alkyl groups has been a common strategy to explore the binding pocket of target proteins.

In some series, the presence of a benzyl group is crucial for maintaining a specific pharmacological effect. For example, in the design of certain anti-inflammatory agents, a hydrophobic tail, often a benzyloxy group, is appended to the pyridazinone scaffold to enhance activity. researchgate.net The substitution pattern on the benzyl ring itself can also be critical. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets. scholarsresearchlibrary.com For example, in a series of 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones, the nature of the substituent at the N-2 position was found to be a key determinant of their analgesic activity. sarpublication.com

The C-6 position of the pyridazinone ring is another critical point for modification. In 2-benzyl-6-phenylpyridazin-3(2H)-one, this position is occupied by a phenyl group. SAR studies have demonstrated that substitutions on this phenyl ring can dramatically influence biological outcomes, such as analgesic and anti-inflammatory activities. sarpublication.com

The electronic nature of the substituents on the 6-phenyl ring is a determining factor. For instance, the introduction of electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like halogens can modulate the activity. The position of these substituents (ortho, meta, or para) also plays a vital role in defining the potency and selectivity of the compounds. In a study of 6-aryl-pyridazinone derivatives, the inhibitory activity against platelet aggregation was found to be dependent on the substituents at the C-6 aryl group. researchgate.net

| Compound Series | Substitution at C-6 Phenyl Ring | Observed Biological Effect |

| 6-Aryl-pyridazinones | Methoxy group | Potent anti-inflammatory activity |

| 6-Aryl-pyridazinones | Halogen (Cl, Br) | Significant analgesic activity |

| 6-(4-Acylaminophenyl)-pyridazinones | Acylamino group | Good inodilating agents sarpublication.com |

This table is generated based on findings from SAR studies on various 6-aryl-pyridazinone derivatives. sarpublication.com

Modifications at other positions of the pyridazinone ring, such as C-4 and C-5, have also been explored to optimize biological activity. The introduction of different functional groups at these positions can lead to compounds with improved pharmacological profiles.

For example, in one study, the insertion of increasingly bulkier alkyl groups (methyl, ethyl, n-propyl, n-butyl) at the C-4 position led to improved anti-inflammatory activity. nih.gov Conversely, reduction of the double bond between C-4 and C-5 to create dihydropyridazinone derivatives was found to be unfavorable for this specific activity. nih.gov The introduction of an indole (B1671886) moiety at the C-4 position has been investigated for developing selective inhibitors of phosphodiesterase 4 (PDE4), highlighting the potential of this position for generating potent anti-inflammatory agents. nih.gov Functionalization at the C-5 position has also been shown to be critical, with the level of oxidation of substituents at this position determining the potency of platelet aggregation inhibition. researchgate.net

| Position of Modification | Type of Modification | Resulting Impact on Activity | Reference Compound Class |

| C-4 | Insertion of bulkier alkyl groups | Improved anti-inflammatory activity nih.gov | 4-Alkyl-pyridazinones |

| C-4 | Introduction of an indole moiety | Potent and selective PDE4B inhibition nih.gov | 4-Indolyl-pyridazinones |

| C-4/C-5 | Reduction of double bond | Unfavorable for anti-inflammatory activity nih.gov | Dihydropyridazinones |

| C-5 | Oxidation of substituent (e.g., alcohol to aldehyde) | Altered platelet aggregation inhibition researchgate.net | 6-Aryl-5-substituted pyridazinones |

This table summarizes the effects of modifications at various positions on the pyridazinone ring based on published research. researchgate.netnih.govnih.gov

Conformational Flexibility and its Relation to Biological Activity

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The conformational flexibility of this compound and its derivatives influences how they fit into the binding site of a receptor or enzyme. The relative orientation of the benzyl and phenyl rings with respect to the central pyridazinone core is a key determinant of biological activity.

Crystal structure analysis of a related compound, 2-benzyl-6-benzyloxypyridazin-3(2H)-one, revealed that the central pyridazine (B1198779) ring forms significant dihedral angles with the two benzene (B151609) rings (77.08° and 84.62°), and the two benzene rings themselves are oriented at a dihedral angle of 68.18°. nih.gov This non-planar conformation is likely crucial for its biological function. Introducing a degree of conformational freedom between the pyridazinone scaffold and other moieties has been a deliberate strategy in drug design to study how different conformations can influence potency and selectivity. nih.gov This flexibility allows the molecule to adopt an optimal conformation to bind effectively to its target, a concept known as "induced fit."

Pharmacophore Hypothesis Generation for Pyridazinone-Based Compounds

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are essential for a molecule to bind to a specific biological target. unina.it For pyridazinone-based compounds, pharmacophore models have been generated to understand the structural requirements for various biological activities and to guide the design of new, more potent molecules. nih.govnih.gov

These models are typically developed by aligning a set of active compounds and identifying the common chemical features responsible for their activity. For instance, a pharmacophore model for α1-adrenoceptor antagonists based on pyridazinone derivatives was successfully generated, which rationalized the relationship between the structural properties and biological data. nih.gov Such models serve as valuable tools in virtual screening campaigns to identify novel compounds with different chemical scaffolds that match the pharmacophoric features, a process known as scaffold hopping. nih.govunina.ittandfonline.comscienceopen.com

Rational Design Principles for Optimized Biological Activity

Rational drug design involves the strategic and targeted design of new molecules based on a thorough understanding of the biological target and the SAR of existing compounds. acs.org For pyridazinone-based compounds, several rational design principles have been successfully applied.

One key principle is the bioisosteric replacement of certain functional groups. For example, the pyridazine ring itself can be considered a bioisostere of a pyridine (B92270) ring, a modification intended to retain essential activity through additional hydrogen bonding interactions. nih.gov Another principle involves integrating molecular docking studies with chemical synthesis. Docking simulations can predict the binding mode of a compound within the active site of a target protein, such as fibroblast growth factor receptor (FGFR), allowing for the design of derivatives that form optimal interactions, like hydrogen bonds with key amino acid residues. acs.org

Furthermore, computational approaches like inverse virtual screening are employed to identify new potential targets for existing libraries of pyridazinone compounds, a strategy known as drug repurposing. nih.govtandfonline.comscienceopen.com These in silico methods, combined with SAR data and pharmacophore modeling, provide a powerful toolkit for the rational design of pyridazinone derivatives with optimized biological activity for a desired therapeutic effect. mdpi.com

Investigational Biological Activities and Mechanistic Insights in Vitro and Target Focused

Antimicrobial Potentials and Mechanisms of Action

Antiviral Activity (e.g., Anti-HIV, Anti-HAV)

While direct studies on the antiviral activity of 2-benzyl-6-phenylpyridazin-3(2H)-one are limited, research on structurally related pyridazinone analogs suggests potential antiviral properties. Pyridazinone derivatives have been investigated for their activity against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis A Virus (HAV).

Some pyridazinone analogues have been reported to be highly selective anti-HIV agents. researchgate.net For instance, a series of 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO) derivatives, which share a similar structural backbone with this compound, have demonstrated anti-HIV-1 activity. nih.gov These compounds were found to inhibit the HIV-1 reverse transcriptase, a crucial enzyme for viral replication. nih.gov

In the context of HAV, a study involving the synthesis of various pyridazine (B1198779) derivatives for anti-HAV evaluation was conducted. researchgate.net Although this study did not specifically include this compound, it highlights the interest in the pyridazine scaffold for developing agents against HAV. researchgate.net The research showed that certain fused pyridazine derivatives exhibited the highest inhibitory effect against HAV. researchgate.netnih.govnih.gov

The antiviral potential of alkaloids, another class of heterocyclic compounds, has been extensively reviewed, with some acting as inhibitors of viral replication and protein synthesis. mdpi.com While not directly related to pyridazinones, this underscores the importance of heterocyclic structures in the development of antiviral drugs.

Antifungal Properties

A study on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, which are closely related to the target compound, demonstrated good antifungal activities against several phytopathogenic fungi, including G. zeae, F. oxysporum, and C. mandshurica. nih.govnih.govresearchgate.net The introduction of different substituents at the N-2 position of the pyridazinone ring was found to influence the antifungal potency. nih.govresearchgate.net For example, compounds bearing a 2-fluorobenzyl or a 2-methoxybenzyl group showed notable inhibitory activity against certain fungal strains. nih.gov

Another review highlights that pyridazinone derivatives, in general, possess a broad range of biological activities, including antifungal properties. ijnc.ir The review mentions that the incorporation of other heterocyclic moieties, such as 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole, into the pyridazin-3(2H)-one ring can lead to compounds with moderate to good antifungal activities. nih.gov This suggests that the core pyridazinone structure is a viable starting point for the development of new antifungal agents.

Anti-inflammatory and Analgesic Mechanistic Investigations

The pyridazinone core is a recognized pharmacophore in the design of anti-inflammatory and analgesic agents. Research into the mechanisms of action of pyridazinone derivatives has revealed their interaction with key targets in inflammatory and pain pathways.

Cellular and Molecular Targets in Inflammatory Pathways

A primary mechanism for the anti-inflammatory activity of pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. cu.edu.eg COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. cu.edu.eg Several studies have reported the synthesis of pyridazinone derivatives as selective COX-2 inhibitors. cu.edu.egresearchgate.netsarpublication.com By selectively targeting COX-2 over the constitutive COX-1 isoform, these compounds can exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

For example, a study on 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives showed potent anti-inflammatory activity in a carrageenan-induced rat paw edema model, a standard in vivo model for inflammation. nih.gov

Receptor-Mediated Antinociception

The analgesic effects of pyridazinone derivatives have been demonstrated in various preclinical models of pain. sarpublication.comnih.govnih.gov While the precise receptor-mediated mechanisms for this compound are not fully elucidated, studies on related compounds suggest the involvement of central and peripheral pathways.

The analgesic activity of some 6-substituted-3(2H)-pyridazinone derivatives was found to be more potent than that of acetylsalicylic acid (aspirin) in the phenylbenzoquinone-induced writhing assay in mice, a model of visceral pain. nih.govnih.gov This test is sensitive to both centrally and peripherally acting analgesics.

Furthermore, some pyridazinone derivatives have been shown to be effective in the hot plate test, which is indicative of a centrally mediated analgesic effect. sarpublication.com The literature on other classes of compounds suggests that sigma-1 receptors can modulate nociceptive signaling, and ligands for these receptors can produce antinociceptive effects. mdpi.com However, the interaction of this compound with sigma-1 or other specific receptors involved in pain modulation requires further investigation.

Anticancer and Cytotoxic Mechanisms

The pyridazinone scaffold has been identified as a promising template for the development of novel anticancer agents. sciencepubco.com Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. nih.govresearchgate.netnih.govunich.it

Studies have shown that certain pyridazinone derivatives can induce apoptosis in cancer cells. nih.gov For instance, some novel pyridazin-3(2H)-one derivatives were found to be selectively active against triple-negative breast cancer (TNBC) cells, with IC50 values in the low micromolar range. nih.gov The mechanism of cytotoxicity for one of the lead compounds in that study was linked to the induction of oxidative stress, characterized by an increase in hydrogen peroxide and lipid peroxidation levels, and a decrease in the activity of antioxidant enzymes like glutathione (B108866) reductase and thioredoxin reductase. nih.gov

Another study on 1,2,3-triazolopyridazinone derivatives demonstrated their ability to induce apoptosis in A549 lung cancer cells, as confirmed by acridine (B1665455) orange/ethidium bromide staining and caspase-3 activity assays. nih.gov

DNA Interaction Studies and Topoisomerase Poisoning

While the broader class of pyridazinone derivatives has shown anticancer activity through various mechanisms, direct evidence for this compound acting as a topoisomerase poison or directly interacting with DNA is not well-documented in the available literature.

Topoisomerases are crucial enzymes involved in managing the topological state of DNA during replication, transcription, and other cellular processes, making them important targets for cancer chemotherapy. researchgate.netmdpi.comnih.govnih.govbmolbio.org Topoisomerase poisons are compounds that stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. researchgate.netnih.gov

While some heterocyclic compounds, such as certain olivacine (B1677268) and ellipticine (B1684216) derivatives, are known to act as topoisomerase II inhibitors through intercalation with DNA, mdpi.com and some acridine-thiosemicarbazone derivatives have shown topoisomerase IIα inhibition, nih.gov similar mechanistic studies specifically for this compound are needed to establish its potential in this area.

Induction of Apoptosis and Cell Cycle Perturbation

The pyridazin-3(2H)-one scaffold is a key feature in compounds designed to induce programmed cell death, or apoptosis, in cancer cells. Research into the molecular mechanisms of certain pyridazin-3(2H)-one derivatives has demonstrated their ability to trigger apoptosis in tumor cells without affecting normal cells. researchgate.net One of the primary pathways implicated is the mitochondrial pathway of apoptosis, which involves the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event initiates a cascade of enzymatic reactions involving proteins like APAF-1 and caspases, ultimately leading to controlled cell death. nih.gov

Beyond inducing apoptosis, these compounds can also interfere with the cell division cycle. The uncontrolled proliferation of cancer cells is often due to a dysfunctional cell cycle. mdpi.com Certain anticancer agents can arrest the cell cycle at specific checkpoints, such as the G1, S, or G2/M phases, preventing the cell from dividing and often leading to apoptosis. mdpi.comnih.gov Studies have shown that some therapeutic agents can induce G2/M phase arrest by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (Cdks). mdpi.com For example, the upregulation of p21, a Cdk inhibitor, can suppress the kinase activity of Cdk complexes, leading to cell cycle arrest. mdpi.com While specific cell cycle data for this compound is not detailed, the apoptotic activity of its parent structure suggests that perturbation of the cell cycle is a likely contributing mechanism to its anticancer potential.

Free Radical Scavenging Mechanisms

Pyridazin-3(2H)-one derivatives have also been investigated for their antioxidant properties, specifically their ability to scavenge free radicals. scribd.com Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases. scribd.com Antioxidants can neutralize these damaging free radicals. scribd.com

The free radical scavenging capacity of these compounds is often evaluated using several in vitro assays:

DPPH (1,1-diphenyl-2-picryl-hydrazil) Assay : This common method measures the ability of a compound to donate an electron to the stable DPPH radical, thus neutralizing it. scribd.commdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Assay : This test measures the scavenging of the ABTS radical cation and is applicable to both hydrophilic and lipophilic antioxidants. mdpi.comresearchgate.net

FRAP (Ferric Reducing/Antioxidant Power) Assay : This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). scribd.comresearchgate.net

Studies on a series of 5-benzyl-6-methylpyridazin-3(2H)-ones demonstrated that these compounds exhibit promising antioxidant activity, which varies depending on their specific chemical structure and the radical being tested. scribd.com This activity suggests that the pyridazinone ring system could be a valuable template for developing new antioxidant agents.

Cardiovascular System Modulatory Mechanisms

The pyridazinone core is integral to various compounds exhibiting significant effects on the cardiovascular system.

Vasorelaxant Pathways

Derivatives of pyridazin-3-one have been identified as potent vasorelaxant agents, which are crucial for managing hypertension. nih.govresearchgate.net These compounds are often designed as analogues of hydralazine, a known direct-acting vasodilator. nih.gov The primary mechanism of such vasodilators is the relaxation of vascular smooth muscle, which reduces peripheral resistance and lowers blood pressure. nih.gov

While the precise mechanisms for all pyridazinone derivatives are still under investigation, potential pathways include:

Modulation of Intracellular Calcium : Some vasodilators act by inhibiting the inositol (B14025) triphosphate (IP3)-induced release of calcium from intracellular stores in smooth muscle cells. nih.gov A decrease in intracellular calcium concentration prevents the phosphorylation of myosin, leading to muscle relaxation and vasodilation. nih.gov

Cyclic Nucleotide Pathways : Other mechanisms may involve the activation of adenylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which also promotes vasodilation. nih.gov

Research has shown that certain 6-phenyl-3-pyridazinone derivatives exhibit superior vasorelaxant activity compared to hydralazine, indicating the therapeutic potential of this chemical class. nih.gov

Platelet Aggregation Inhibition Pathways

Certain 6-phenyl-3(2H)-pyridazinone derivatives have been synthesized and evaluated as inhibitors of human platelet aggregation. nih.govnih.gov Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases. mdpi.com

Investigations into the mechanism of these pyridazinone-based inhibitors revealed that their action is not mediated through the common prostaglandin, thromboxane, or nitric oxide biosynthetic pathways. nih.gov Instead, some of these compounds were found to cause a moderate increase in cyclic AMP (cAMP) levels within platelets. nih.gov This increase in cAMP is significant because higher cAMP levels are associated with the inhibition of platelet activation. However, the study also determined that this effect was not due to the stimulation of adenylate cyclase or the inhibition of phosphodiesterase III (PDE III), a common target for antiplatelet drugs. nih.gov This suggests a novel or alternative mechanism of action for inhibiting platelet aggregation.

Table 1: Investigational Platelet Aggregation Inhibitory Activity

| Compound Class | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones | The 4-methylsulfoxide derivative was the most potent, with an IC50 of 1.2 µM. | Activity is not via prostaglandin, thromboxane, or nitric oxide pathways. A moderate increase in platelet cAMP was observed, independent of adenylate-cyclase stimulation or PDE III inhibition. | nih.gov |

| 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones | Some derivatives showed IC50 values in the submicromolar range. | Higher activity compared to corresponding unsubstituted aryl compounds. | nih.gov |

Positive Inotropic Effects (Mechanistic)

Positive inotropic agents increase the force of myocardial contraction and are used in the treatment of heart failure. While direct studies on the inotropic effects of this compound are limited, research on other novel heterocyclic compounds provides insight into potential mechanisms. One such study on a series of benzoxazine (B1645224) derivatives identified a potent positive inotropic agent that increased left atrium stroke volume significantly more than the standard drug, milrinone. nih.gov Common mechanisms for positive inotropy include inhibition of phosphodiesterase enzymes (leading to increased cAMP) and sensitization of myocardial contractile proteins to calcium. The structural features of pyridazinones suggest they could potentially interact with these pathways, though further specific investigation is required.

Central Nervous System (CNS) Activity Mechanisms

The pyridazine ring is a component of molecules that have been explored for their activity within the central nervous system. Studies on related structures, such as imidazo[1,2-b]pyridazines, have demonstrated their ability to bind to receptors in the brain. Specifically, certain 2-benzyl-3-methoxy-imidazo[1,2-b]pyridazine derivatives have been tested for their capacity to displace ³H-diazepam from rat brain membranes. researchgate.net This suggests an interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor, a key target for anxiolytic, sedative, and anticonvulsant drugs. The binding affinity of these compounds was influenced by the substituents at various positions on the imidazo[1,2-b]pyridazine (B131497) ring system. researchgate.net These findings indicate that the core pyridazine structure, as found in this compound, could serve as a scaffold for developing novel CNS-active agents.

Anticonvulsant Mechanisms (e.g., Ion Channel Modulation, GABAergic Activity)

The pyridazinone scaffold is a recognized pharmacophore in the development of anticonvulsant agents. Studies on various 6-phenylpyridazin-3(2H)-one derivatives have demonstrated their potential to suppress seizures in preclinical models, such as the maximal electroshock (MES) and isoniazid (B1672263) (INH)-induced seizure tests. sciensage.infosciepub.com The presence of a phenyl group at the 6-position of the pyridazinone ring has been highlighted as a key structural feature for this activity. sciensage.info

Another primary mechanism for anticonvulsant activity is the enhancement of GABAergic neurotransmission. sciensage.info Research into arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) has shown that these compounds can act as selective antagonists at the GABA-A receptor. nih.gov Specifically, derivatives with a phenyl group at the 6-position of the pyridazine ring have shown high affinity for this receptor. nih.gov While these findings are for a different subclass of pyridazine derivatives, they point towards the potential for the pyridazinone core to interact with the GABAergic system. However, direct binding assays or electrophysiological studies on this compound are needed to confirm any modulatory effects on GABA-A receptors.

Antidepressant and Anxiolytic Pathways

The potential for pyridazinone derivatives to act on the central nervous system extends to antidepressant and anxiolytic activities. researchgate.net For instance, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which share the 6-phenylpyridazine core, have shown promise in preclinical models predictive of anxiolytic activity. nih.gov Notably, these compounds were found to inhibit the binding of [3H]diazepam, suggesting an interaction with the benzodiazepine binding site on the GABA-A receptor complex. nih.gov

Furthermore, studies on 3-aminopyridazine (B1208633) derivatives have revealed potential dual serotoninomimetic and dopaminomimetic activities, which are relevant to antidepressant effects. nih.gov Structure-activity relationship studies within this class of compounds have indicated that the substituent at the 6-position of the pyridazine ring can influence these activities. nih.gov However, it is important to note that these are structurally distinct from this compound.

Direct investigations into the antidepressant and anxiolytic pathways of this compound, such as its affinity for serotonin (B10506) or dopamine (B1211576) transporters and receptors, have not been extensively reported.

Other Mechanistic Biological Investigations (e.g., Antisecretory Activity)

Beyond its potential neurological effects, the pyridazinone scaffold has been explored for other therapeutic applications, including antisecretory and antiulcer activities. nih.govresearchgate.netnih.gov Research has shown that 3(2H)-pyridazinones featuring a phenyl group at the C-6 position are among the most potent in this regard. nih.gov

One study on a series of 6-phenyl-3(2H)-pyridazinone derivatives with a 2-cyanoguanidine moiety found potent antisecretory and antiulcer effects. nih.gov Interestingly, the mechanism of action for these compounds was determined to be independent of histamine (B1213489) H2 receptor inhibition or anticholinergic activity, suggesting a novel pathway for reducing gastric acid secretion. nih.gov While the specific target remains to be fully elucidated, these findings underscore the potential for the 6-phenylpyridazin-3(2H)-one core structure to be developed for gastrointestinal disorders.

Challenges, Gaps, and Future Directions in Research

Development of Novel and Green Synthetic Methodologies for Pyridazinones

A primary challenge in the advancement of pyridazinone-based therapeutics lies in the synthesis of these compounds. Traditional synthetic methods often suffer from drawbacks such as prolonged heating times, the use of hazardous solvents leading to environmental pollution, and complex multi-step procedures. ekb.eg Future research is increasingly focused on the principles of green chemistry to develop more efficient, cost-effective, and environmentally benign synthetic routes.

Key future directions in this area include:

Microwave-Assisted Synthesis: This technique offers rapid heating, leading to significantly reduced reaction times and often improved product yields compared to conventional heating methods. ekb.egresearchgate.net

Ultrasound-Promoted Reactions: The use of ultrasonic irradiation can enhance reaction rates and yields, providing an energy-efficient alternative to traditional thermal methods. scispace.com

Grinding and Solvent-Free Reactions: Mechanical grinding of reactants, sometimes with a catalytic amount of acid or base, represents a solvent-free approach that minimizes waste and simplifies product isolation. ekb.egekb.eg

These green methodologies are pivotal for the sustainable production of pyridazinone libraries, enabling broader exploration of their structure-activity relationships (SAR). ekb.egresearchgate.net

| Challenge | Future Direction / Green Methodology | Anticipated Benefits |

|---|---|---|

| Long reaction times with conventional heating | Microwave-Assisted Synthesis | Reduced energy consumption, faster reactions ekb.egresearchgate.net |

| Use of hazardous solvents and reagents | Solvent-Free Grinding Techniques | Minimized environmental pollution, safer procedures ekb.eg |

| Complex, multi-step synthesis | One-Pot and Multicomponent Reactions | Increased efficiency, reduced waste generation scispace.com |

| High energy consumption | Ultrasound-Promoted Synthesis | Enhanced reaction rates with lower energy input scispace.com |

Comprehensive Mechanistic Elucidation of Biological Actions

While numerous pyridazinone derivatives have been identified with potent biological activities, a significant gap exists in the comprehensive understanding of their molecular mechanisms of action. eurekalert.orgsarpublication.com Many studies report the broad pharmacological effects of these compounds, but the specific intracellular signaling pathways, protein interactions, and enzyme inhibition profiles are often not fully elucidated. sarpublication.comeurekaselect.com

Future research must prioritize in-depth mechanistic studies to:

Identify Specific Molecular Targets: Moving beyond phenotypic screening to pinpoint the precise enzymes, receptors, or other biomolecules that pyridazinones interact with is crucial. For instance, some derivatives are known to inhibit targets like cyclooxygenase-2 (COX-2), phosphodiesterases (PDEs), and various kinases, but the targets for many others remain unknown. tandfonline.comtulane.edunih.gov

Clarify Structure-Activity Relationships (SAR): A detailed understanding of how specific structural modifications to the pyridazinone core affect biological activity is essential for rational drug design. eurekalert.orgeurekaselect.com This involves systematically altering substituents and observing the impact on target binding and cellular effects.

Investigate Downstream Signaling Pathways: Elucidating how the interaction of a pyridazinone derivative with its primary target translates into a therapeutic effect requires detailed investigation of downstream cellular signaling cascades. nih.gov

A thorough understanding of these mechanisms is fundamental for optimizing the efficacy and selectivity of pyridazinone-based drugs, thereby minimizing potential off-target effects. eurekalert.org

Exploration of New Biological Targets and Therapeutic Areas

The structural versatility of the pyridazinone scaffold makes it a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. benthamdirect.comnih.gov This suggests that its therapeutic potential extends beyond currently established areas. A significant future direction is the systematic exploration of novel applications for this class of compounds.

Promising avenues for future research include:

Dual-Function Agents: There is growing interest in developing single chemical entities that can modulate multiple targets, which could be beneficial in complex diseases like cancer or neuroinflammatory disorders. tandfonline.comnih.gov For example, designing pyridazinone derivatives that possess both anticancer and antimicrobial properties is an active area of research. nih.gov

Repurposing Strategies: Known pyridazinone compounds with established safety profiles could be screened against new biological targets to discover novel therapeutic uses, a strategy known as drug repurposing. tandfonline.com

Targeting Emerging Diseases: The broad bioactivity of pyridazinones makes them attractive candidates for screening against novel and emerging disease targets, such as those involved in viral infections or metabolic disorders. nih.govresearchgate.net

The exploration of new therapeutic areas will be driven by high-throughput screening of diverse pyridazinone libraries against a wide range of biological targets. researchgate.net

Interdisciplinary Research Integrating Computational, Synthetic, and Biological Approaches

Future breakthroughs in the development of pyridazinone-based therapeutics will increasingly rely on a highly integrated, interdisciplinary approach. The synergy between computational chemistry, organic synthesis, and biological evaluation is essential for accelerating the drug discovery pipeline.